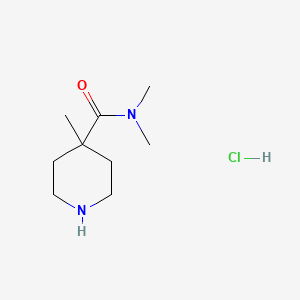

N,N,4-trimethylpiperidine-4-carboxamide hydrochloride

Description

N,N,4-Trimethylpiperidine-4-carboxamide hydrochloride is a piperidine-derived compound characterized by a carboxamide functional group at the 4-position of the piperidine ring, with three methyl substituents (two on the nitrogen atoms and one at the 4-position). This compound is typically synthesized as a hydrochloride salt to enhance its solubility and stability for pharmaceutical or chemical applications.

Properties

IUPAC Name |

N,N,4-trimethylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-9(8(12)11(2)3)4-6-10-7-5-9;/h10H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRXZIMGPOORTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)N(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-trimethylpiperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine with methylating agents under controlled conditions

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale methylation and amide formation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: N,N,4-trimethylpiperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.

Major Products:

Oxidation: N,N,4-trimethylpiperidine-4-carboxamide N-oxide.

Reduction: N,N,4-trimethylpiperidine-4-amine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N,4-trimethylpiperidine-4-carboxamide hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving piperidine derivatives and their biological activities.

Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N,N,4-trimethylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity:

- Methyl Groups: The N,N,4-trimethyl substitution increases lipophilicity and membrane permeability compared to mono-methylated analogs (e.g., N,4-dimethyl variant), which may improve blood-brain barrier penetration for CNS-targeted drugs .

- Aromatic Substituents : Compounds like N-(pyridin-4-ylmethyl)piperidine-4-carboxamide HCl exhibit enhanced binding affinity to enzymes or receptors due to π-π interactions with aromatic residues .

- Nitrile Group : Piperidine-4-carbonitrile HCl’s nitrile moiety contributes to covalent binding with catalytic residues in enzymes, as seen in protease inhibitors .

Physicochemical and Pharmacokinetic Differences

- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, N,4-dimethylpiperidine-4-carboxamide HCl has a solubility >50 mg/mL in water, whereas the N-cycloheptyl analog may require organic co-solvents due to its bulky substituent .

- Stability : The nitrile-containing analog (piperidine-4-carbonitrile HCl) demonstrates higher metabolic stability in hepatic microsome assays compared to carboxamide derivatives, which may undergo faster amide hydrolysis .

- pKa : The tertiary amine in N,N,4-trimethylpiperidine-4-carboxamide HCl likely has a pKa ~9.5, facilitating protonation in physiological environments and enhancing ionic interactions with biological targets .

Biological Activity

N,N,4-trimethylpiperidine-4-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with three methyl groups and a carboxamide functional group. This unique structure contributes to its distinctive chemical and biological properties. The compound's molecular formula is CHClNO, with a molecular weight of approximately 218.72 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 218.72 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Biological Activity

Research indicates that this compound exhibits significant biological activity. Studies have primarily focused on its antitumor properties and its ability to modulate specific molecular targets within biological systems.

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown promising results against breast cancer cells by inducing apoptosis and inhibiting cell proliferation. The exact mechanisms through which it exerts these effects are still being investigated but may involve interactions with key signaling pathways.

The compound's mechanism of action is thought to involve modulation of receptor activities and enzyme inhibition. It may interact with specific cytochrome P450 enzymes , which play a crucial role in drug metabolism and the bioactivation of various compounds. Understanding these interactions is essential for elucidating its therapeutic potential.

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Antitumor Effects :

- A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor suppression .

- Interaction with Cytochrome P450 :

- Potential for Drug Development :

Q & A

Q. What are the standard synthetic routes for N,N,4-trimethylpiperidine-4-carboxamide hydrochloride, and what reaction conditions are optimal?

Methodological Answer: Synthesis typically involves alkylation or acylation of a piperidine precursor. A common approach is reacting 4-piperidinecarboxamide with methylating agents (e.g., methyl iodide) under basic conditions. Key steps include:

- Alkylation : Use of anhydrous solvents (e.g., THF or methanol) to minimize hydrolysis .

- Temperature Control : Reactions often proceed at 0–25°C to avoid side products .

- Purification : Recrystallization from ethanol/water or chromatography (silica gel, eluent: dichloromethane/methanol) ensures purity .

- Hydrochloride Salt Formation : Treatment with HCl gas in diethyl ether yields the hydrochloride salt .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., methyl groups at N and C4 positions) and carboxamide functionality .

- IR Spectroscopy : Peaks at ~1650 cm verify the carboxamide C=O stretch .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion) and fragmentation patterns .

- Elemental Analysis : Confirms stoichiometry of C, H, N, and Cl .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different studies involving this compound?

Methodological Answer: Discrepancies may arise from variations in:

- Purity : Validate compound purity via HPLC (>98%) and exclude solvent residues (e.g., residual THF) that may interfere with assays .

- Assay Conditions : Standardize protocols (e.g., buffer pH, cell lines) to ensure reproducibility. For receptor-binding studies, use radioligand competition assays with controls for non-specific binding .

- Structural Confirmation : Re-analyze batches with conflicting results using X-ray crystallography (e.g., SHELX refinement) to rule out polymorphic differences .

Q. What strategies are recommended for optimizing the crystallization of this compound to facilitate X-ray diffraction analysis?

Methodological Answer:

- Solvent Screening : Use vapor diffusion with solvents like ethanol/water or acetonitrile to grow single crystals. Slow evaporation at 4°C enhances crystal quality .

- Additives : Introduce trace HCl to stabilize the hydrochloride salt form during crystallization .

- Data Collection : For small-molecule crystallography, collect high-resolution data (≤1.0 Å) using Mo-Kα radiation. SHELXL refinement with twin-detection algorithms resolves disorder in methyl groups .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Predict reaction pathways (e.g., nucleophilic substitution at C4) using Gaussian or ORCA software. Optimize transition states to identify kinetic barriers .

- Retrosynthesis Tools : Platforms like Pistachio or Reaxys propose synthetic routes based on analogous piperidine derivatives (e.g., N-methylation of 4-carboxamide precursors) .

- Docking Studies : For biological applications, simulate ligand-receptor interactions (e.g., with acetylcholine-binding proteins) to guide functional group modifications .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. non-polar solvents?

Methodological Answer:

- Solubility Testing : Systematically test in DMSO, water, ethanol, and hexane under controlled temperatures (20–40°C). Use UV-Vis spectroscopy to quantify solubility .

- Hydration Effects : Characterize hydrate formation via TGA/DSC, as water content significantly impacts solubility in polar solvents .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain anomalies (e.g., preferential solvation in methanol due to hydrogen bonding with the carboxamide group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.